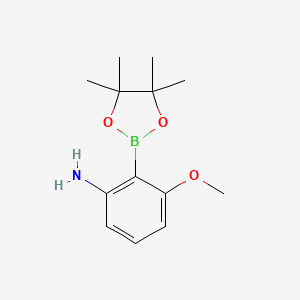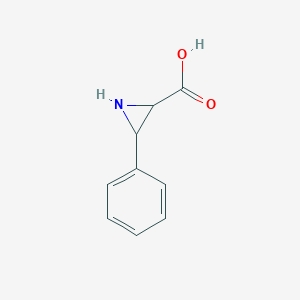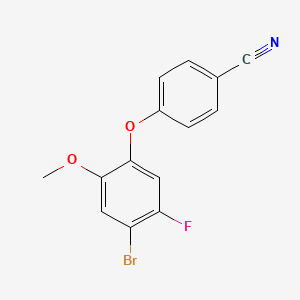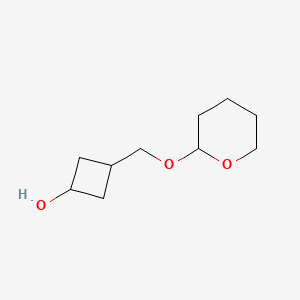![molecular formula C18H24BNO3 B14777922 [4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B14777922.png)
[4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is a complex organic compound with potential applications in various scientific fields. This compound features a borinic acid group, which is known for its unique reactivity and potential use in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the borinic acid precursor, followed by the introduction of the aminophenyl and hydroxy-dimethylbutan-2-yl groups through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like dichloromethane or tetrahydrofuran. The reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
[4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid can undergo various types of chemical reactions, including:
Oxidation: The borinic acid group can be oxidized to boronic acid under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding borane derivative using reducing agents such as lithium aluminum hydride.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles like halogens, acidic or basic conditions depending on the desired substitution.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted aminophenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving boron-containing compounds. It can also be used in the design of boron-based drugs .
Medicine
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with various substrates .
Mécanisme D'action
The mechanism of action of [4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid involves its interaction with molecular targets through its borinic acid group. This group can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, allowing it to modulate enzyme activity and protein function. The pathways involved often include inhibition of specific enzymes or alteration of protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the aminophenyl and hydroxy-dimethylbutan-2-yl groups.
4-Aminophenylboronic acid: Contains the aminophenyl group but lacks the hydroxy-dimethylbutan-2-yl group.
3-Hydroxy-2,3-dimethylbutan-2-ylboronic acid: Contains the hydroxy-dimethylbutan-2-yl group but lacks the aminophenyl group.
Uniqueness
[4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both the aminophenyl and hydroxy-dimethylbutan-2-yl groups allows for interactions with a wide range of biological and chemical targets, making it a versatile compound in research and industry .
Propriétés
Formule moléculaire |
C18H24BNO3 |
|---|---|
Poids moléculaire |
313.2 g/mol |
Nom IUPAC |
[4-(4-aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C18H24BNO3/c1-17(2,21)18(3,4)23-19(22)15-9-5-13(6-10-15)14-7-11-16(20)12-8-14/h5-12,21-22H,20H2,1-4H3 |
Clé InChI |
FFFCCQSKDCFYKE-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)N)(O)OC(C)(C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![23,28-ditert-butyl-4-N,4-N,9-N,9-N-tetraphenyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14,16,18(31),20(25),21,23,26(32),27,29-pentadecaene-4,9-diamine](/img/structure/B14777842.png)

![3-[4-(Thiophen-3-ylmethylamino)piperidin-1-yl]butanenitrile](/img/structure/B14777856.png)

![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14777864.png)


![(2R,3R,4R,5R)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-[(1R)-1-hydroxyethyl]-3-methyloxolane-3,4-diol](/img/structure/B14777890.png)



![2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777924.png)

